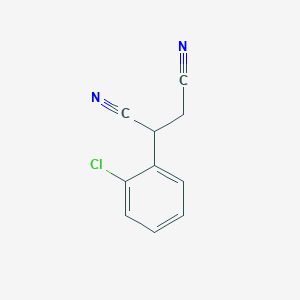

2-(2-Chlorophenyl)butanedinitrile

説明

2-(2-Chlorophenyl)butanedinitrile (C₁₀H₈ClN₂) is a nitrile-containing aromatic compound featuring a chlorophenyl group at the ortho position and two cyano groups on a butane backbone. The chlorophenyl group likely enhances lipophilicity and electronic effects compared to methoxy or amino analogs, influencing reactivity and crystallization behavior .

特性

CAS番号 |

91067-20-8 |

|---|---|

分子式 |

C10H7ClN2 |

分子量 |

190.63 g/mol |

IUPAC名 |

2-(2-chlorophenyl)butanedinitrile |

InChI |

InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)8(7-13)5-6-12/h1-4,8H,5H2 |

InChIキー |

UZIMSZWTOOTCFI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(CC#N)C#N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Chlorophenyl)butanedinitrile can be synthesized through several methods. One common approach involves the reaction of an alkyl dihalide with a cyanide source. For instance, the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol can yield 2-(2-Chlorophenyl)butanedinitrile . The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(2-Chlorophenyl)butanedinitrile may involve similar synthetic routes but on a larger scale. The process generally includes steps like heating, refluxing, filtration, extraction, and rectification to obtain a pure product . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-(2-Chlorophenyl)butanedinitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.

Major Products Formed

Reduction: 2-(2-Chlorophenyl)butylamine.

Hydrolysis: 2-(2-Chlorophenyl)butanoic acid.

科学的研究の応用

2-(2-Chlorophenyl)butanedinitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(2-Chlorophenyl)butanedinitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The presence of the 2-chlorophenyl group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

2-(2-Methoxyphenyl)butanedinitrile

Key Differences :

- Substituent : Methoxy (-OCH₃) vs. Chloro (-Cl) at the ortho position.

- Molecular Weight : 186.21 g/mol (methoxy) vs. ~195.64 g/mol (chloro, estimated).

- Crystallography: The methoxy analog crystallizes in a monoclinic system (P21/c) with unit cell parameters:

- a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, β = 102.947°, V = 993.3 ų .

- The chloro variant is expected to exhibit smaller unit cell volumes due to the smaller atomic radius of Cl vs. OCH₃, though steric effects may alter packing.

- Hydrogen Bonding: The methoxy compound forms intermolecular C–H⋯N interactions stabilizing its crystal lattice . The chloro analog may lack such interactions due to the absence of hydrogen-bond donors, leading to lower melting points or altered solubility.

- Electronic Effects : The electron-withdrawing Cl group in the chloro compound could reduce electron density on the phenyl ring compared to the electron-donating methoxy group, affecting reactivity in nucleophilic substitution or cyclization reactions .

Applications : Both compounds serve as intermediates in drug synthesis. The methoxy derivative is explicitly cited in pharmaceutical precursor synthesis , while the chloro variant’s higher lipophilicity may favor applications in CNS-targeting agents.

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

Key Differences :

- Backbone Structure: Benzonitrile with an aminoethyl side chain vs. butanedinitrile.

- Functional Groups: Amino (-NH₂) and benzonitrile (-C≡N) vs. dual nitriles on a butane chain.

- Molecular Weight: 256.73 g/mol (amino-benzonitrile) vs. ~195.64 g/mol (chlorophenyl-butanedinitrile) .

- Reactivity: The amino group in the benzonitrile derivative enables hydrogen bonding and participation in condensation reactions, whereas the butanedinitrile’s dual nitriles may favor cycloaddition or polymerization .

Applications: The amino-benzonitrile compound is likely used in heterocyclic synthesis (e.g., pyridines or imidazoles), while the butanedinitrile’s structure suggests utility in preparing pyrrolidine or succinonitrile-based frameworks .

Diethyl 4-(2-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Key Differences :

- Core Structure : 1,4-dihydropyridine (DHP) ring vs. butanedinitrile chain.

- Functional Groups : Ester (-COOEt) groups vs. nitriles (-C≡N).

- Pharmacological Relevance : DHPs are calcium channel blockers (e.g., nifedipine), whereas nitriles are precursors for amines or carboxylic acids .

Electronic Effects : The electron-withdrawing Cl in both compounds enhances the electrophilicity of adjacent positions, but the DHP’s aromatic system allows for conjugation, unlike the aliphatic butanedinitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。